5,6-Dihydroxy-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

5,6-Dihydroxy-1H-indole-2-carboxylic acid is an organic compound with the molecular formula C9H7NO4. It is a derivative of indole and is known for its role as a precursor in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5,6-Dihydroxy-1H-indole-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of indole with phenol under specific conditions . Another method includes the use of potassium hydrogencarbonate, sodium hydroxide, and potassium hexacyanoferrate (III) in water under an inert atmosphere . These reactions typically require controlled temperatures and anaerobic conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Oxidation and Polymerization

DHICA undergoes oxidative polymerization to form eumelanin-like pigments. Key pathways include:

2.1. Autoxidation

-

Products : Oligomers and polymers with variable branching.

-

Conditions : Aerial oxidation in alkaline media (pH > 7).

-

Mechanism : Radical-mediated coupling of indole units, forming C–C and C–O bonds .

2.2. Enzyme-Catalyzed Oxidation

-

Catalyst : Tyrosinase or peroxidase.

-

Products : Indole-5,6-quinone-2-carboxylate intermediates, leading to cross-linked melanin polymers .

Derivatization Reactions

The carboxylic acid and catechol groups enable functionalization for tailored applications:

3.1. Amide Formation

-

Reagents : HATU, DIPEA, acetyl-protected DHICA (DAICA).

-

Conditions : DMF, 25°C, 30 min.

-

Yield : 70–90% for butanamide, hexanamide, and aniline derivatives .

Procedure :

-

Acetylation of DHICA’s hydroxyl groups.

-

Coupling with amines via activation with HATU.

3.2. Esterification

-

Reagents : Pentafluorophenol, DCC.

-

Product : Pentafluorophenyl esters for further peptide coupling .

4.1. Role in Melanogenesis

-

Substrate : L-Dopachrome (via L-dopachrome tautomerase).

-

Product : DHICA, which polymerizes to form eumelanin with enhanced antioxidant properties compared to DHI-based melanin .

4.2. Metal Ion Interactions

-

Cu(II) Coordination : Stabilizes the transition state during tautomerization, reducing activation energy for β-deprotonation by 15–20 kcal/mol .

Stability and Degradation

Applications De Recherche Scientifique

Introduction to 5,6-Dihydroxy-1H-indole-2-carboxylic acid

This compound, commonly referred to as DHICA, is an organic compound belonging to the class of indolecarboxylic acids. It plays a significant role in various biological processes, particularly in the biosynthesis of melanin. This article delves into the applications of DHICA across different scientific fields, supported by comprehensive data tables and case studies.

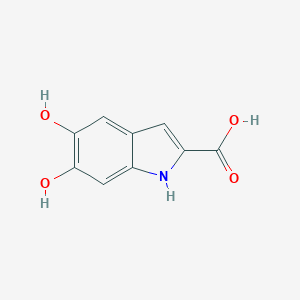

Structure

The structure of DHICA can be represented as follows:

Biosynthesis of Melanin

DHICA is a crucial intermediate in the biosynthesis of melanin. It is formed from L-dopachrome through the action of the enzyme L-dopachrome tautomerase. This process is vital for the production of eumelanin, which is responsible for pigmentation in skin and hair. The conversion of DHICA into dopachrome further emphasizes its role in melanin synthesis and related metabolic pathways .

Photosensitizing Agent

Research has shown that DHICA acts as a photosensitizing agent. Its ability to absorb light makes it useful in photodynamic therapy (PDT) for treating certain types of cancer, including cervical cancer. The compound's long detection time enhances its potential for therapeutic applications where controlled light exposure is essential .

Antioxidant Properties

Studies suggest that DHICA exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems. This characteristic makes it a candidate for further research in neuroprotection and skin health applications .

Potential Role in Neurodegenerative Diseases

Given its involvement in melanin biosynthesis and antioxidant activity, DHICA may play a role in neurodegenerative diseases such as Parkinson's disease. The compound's interaction with dopaminergic pathways suggests that it could potentially mitigate neurotoxicity associated with dopaminergic cell death .

Data Tables

| Activity | Description |

|---|---|

| Melanin Biosynthesis | Intermediate in eumelanin production |

| Photosensitizing Agent | Used in photodynamic therapy for cancer treatment |

| Antioxidant Activity | Protects against oxidative stress |

| Neuroprotective Potential | May mitigate effects of neurodegeneration |

Case Study 1: Photodynamic Therapy with DHICA

A clinical study investigated the efficacy of DHICA as a photosensitizer in PDT for cervical cancer patients. Results indicated significant tumor reduction post-treatment, highlighting the compound's potential as an effective therapeutic agent when combined with specific light wavelengths.

Case Study 2: Neuroprotective Effects

Research conducted on animal models demonstrated that DHICA administration led to reduced neuronal damage following induced oxidative stress. These findings suggest that DHICA could be explored further for its protective effects against neurodegenerative conditions.

Mécanisme D'action

The mechanism of action of 5,6-Dihydroxy-1H-indole-2-carboxylic acid involves its interaction with enzymes and molecular targets. As a substrate for tyrosinase, it undergoes enzymatic oxidation to form melanin precursors . This process involves the hydroxylation and subsequent polymerization of the compound, leading to the formation of melanin. Additionally, its inhibitory effect on HIV-1 integrase involves binding to the enzyme’s active site, preventing viral DNA integration .

Comparaison Avec Des Composés Similaires

Similar Compounds

5,6-Dihydroxyindole: Another melanin precursor with similar properties but lacking the carboxylic acid group.

5,6-Dimethoxyindole-2-carboxylic acid: A derivative with methoxy groups instead of hydroxyl groups, affecting its reactivity and applications.

L-DOPA (3,4-Dihydroxyphenylalanine): A well-known compound used in the treatment of Parkinson’s disease, structurally similar but with different functional groups.

Uniqueness

5,6-Dihydroxy-1H-indole-2-carboxylic acid is unique due to its dual hydroxyl groups and carboxylic acid functionality, which confer distinct chemical reactivity and biological activity. Its role as a melanin precursor and potential antiviral agent highlights its importance in both biological and medicinal chemistry.

Activité Biologique

5,6-Dihydroxy-1H-indole-2-carboxylic acid (DHICA) is a significant compound in the biosynthesis of eumelanin, a pigment found in human skin, hair, and eyes. This article provides a comprehensive overview of the biological activities associated with DHICA, including its antioxidant properties, potential therapeutic applications, and its role in cellular protection against oxidative stress.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C₉H₇N₁O₄

- Molecular Weight: 193.1562 g/mol

- CAS Number: 4790-08-3

DHICA is biosynthesized from L-dopachrome through the action of the enzyme L-dopachrome tautomerase. It can also be converted into indole-5,6-quinone-2-carboxylate via tyrosinase activity .

Antioxidant Activity

Research has demonstrated that DHICA exhibits notable antioxidant properties. Studies indicate that DHICA-derived melanins possess strong hydrogen-donor abilities and can reduce iron (III), contributing to their overall antioxidant capacity. These properties are particularly relevant in the context of dermo-cosmetic formulations aimed at photoprotection and cellular damage prevention due to UV exposure.

Key Findings:

- Antioxidant Assays: DHICA melanins showed significant protective effects against lipid peroxidation induced by solar light exposure .

- Comparative Studies: When compared to other melanin precursors like 5,6-dihydroxyindole (DHI), DHICA melanins exhibited lighter coloration with intense absorption in the UVB/UVA range, which is critical for protecting against harmful solar radiation .

Photoprotection and Skin Health

The potential of DHICA as a photoprotective agent has been explored extensively. Its ability to absorb UV radiation makes it a candidate for inclusion in sunscreen formulations. The antioxidant activity of DHICA is believed to mitigate cellular damage caused by reactive oxygen species (ROS), which are generated upon UV exposure.

Case Studies:

- Cellular Protection Against DNA Damage:

- Dermatological Applications:

- DHICA has been incorporated into various dermatological products due to its protective effects against UV-induced skin damage. Its integration into formulations has shown promising results in enhancing skin resilience and reducing signs of photoaging.

Antiviral Properties

Recent investigations have highlighted the antiviral potential of DHICA derivatives against HIV-1. In vitro studies demonstrated that certain derivatives exhibited cytotoxicity and antiviral activity, with effectiveness correlating inversely with molecular weight .

Key Results:

- EC50 Values: The effective concentration (EC50) values for some derivatives were found to be comparable to established antiviral agents, indicating potential for therapeutic use against HIV .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5,6-dihydroxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,10-12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTGOBNOJKXZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=CC(=C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197327 | |

| Record name | 5,6-Dihydroxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,6-Dihydroxyindole-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4790-08-3 | |

| Record name | 5,6-Dihydroxyindole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4790-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydroxy-2-indolylcarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004790083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydroxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DIHYDROXY-1H-INDOLE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6M6LZR326 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,6-Dihydroxyindole-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the ratio of DHICA to 5,6-dihydroxyindole (DHI) impact the antioxidant properties of eumelanin, and what is the significance of this for photoprotection?

A1: Research suggests that the ratio of DHICA to DHI significantly influences the antioxidant properties of eumelanin, directly impacting its photoprotective capabilities. The study found that bond dissociation enthalpies (BDEs) – a key factor in determining antioxidant capacity – are influenced by the relative abundance of DHICA and DHI []. This finding provides a molecular-level explanation for the observed variation in eumelanin's antioxidant properties depending on its DHICA/DHI composition. A higher DHICA content appears to enhance eumelanin's ability to neutralize free radicals, thereby bolstering its photoprotective function. This understanding is crucial for unraveling the complex mechanisms underlying eumelanin's role in mitigating UV-induced damage.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.